molecular formula C8H7NO B2576962 1-Propargylpyridine-2(1H)-one CAS No. 36281-70-6

1-Propargylpyridine-2(1H)-one

Cat. No. B2576962
CAS RN: 36281-70-6
M. Wt: 133.15
InChI Key: GEXWKZJAHOEBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propargylpyridine-2(1H)-one, also known as propargylpyridinone (PPN), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPN is a heterocyclic compound that contains a pyridine ring and a propargyl group.

Scientific Research Applications

Sonogashira Cross-Coupling Reactions

1-(Prop-2-yn-1-yl)-1,2-dihydropyridin-2-one: serves as a valuable synthon in Sonogashira cross-coupling reactions. Here’s how it works:

Visible-Light-Induced Oxidative Formylation

Another fascinating application involves visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines. Key points:

Stereospecific Synthesis of Imidazo[1,2-a]pyridines

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines leads to the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . This application has implications in medicinal chemistry and drug development.

Crystal Structure Determination

Researchers have synthesized and structurally characterized 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. The crystal structure was confirmed through single-crystal X-ray diffraction analysis . Understanding the crystal structure aids in predicting properties and behavior.

properties

IUPAC Name

1-prop-2-ynylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-6-9-7-4-3-5-8(9)10/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXWKZJAHOEBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propargylpyridine-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.